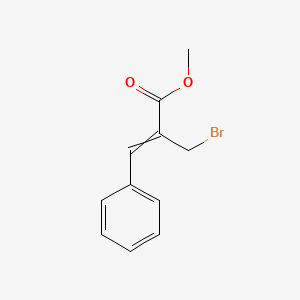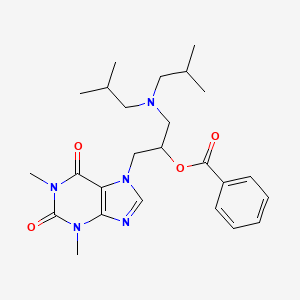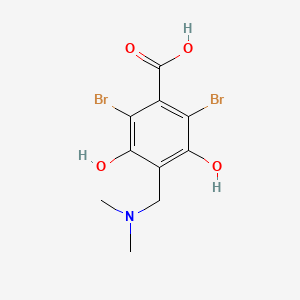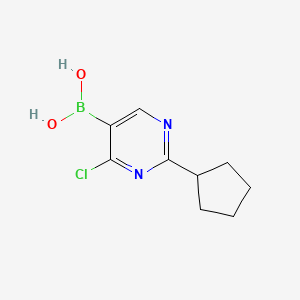
Purshianin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purshianin is a nitrile glucoside compound isolated from the plant Cowania mexicana, which belongs to the Rosaceae family . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The preparation of Purshianin involves the extraction and purification from the plant Cowania mexicana. The process typically includes the following steps:
Analyse Des Réactions Chimiques
Purshianin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Purshianin has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Purshianin involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of the Epstein-Barr virus early antigen, suggesting a potential antiviral mechanism . Additionally, its anti-hepatitis B virus activity involves the inhibition of viral DNA replication .
Comparaison Avec Des Composés Similaires
Purshianin is similar to other nitrile glucosides such as menisdaurin. Both compounds are found in Cowania mexicana and share similar chemical structures and biological activities . this compound is unique due to its specific inhibitory effects on the Epstein-Barr virus early antigen and its potential anti-hepatitis B virus activities .
Similar Compounds
- Menisdaurin
- Oleanolic acid
- Beta-sitosterol
- Daucosterol
Propriétés
Formule moléculaire |
C14H19NO7 |
|---|---|
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
(2E)-2-[(4S,6S)-4-hydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2/b7-3+/t8-,9+,10-,11-,12+,13-,14-/m1/s1 |
Clé InChI |
UTHVFIKQCUKKQW-CGAAFMNDSA-N |
SMILES isomérique |
C1[C@@H](C=C/C(=C\C#N)/[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canonique |
C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088025.png)
![1-(3-Butoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088026.png)





![8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088052.png)
![N-cyclopentyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14088053.png)
![1-(4-Chlorophenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088058.png)
![9-Bromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B14088066.png)
![2-(2,5-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14088069.png)
![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14088089.png)
